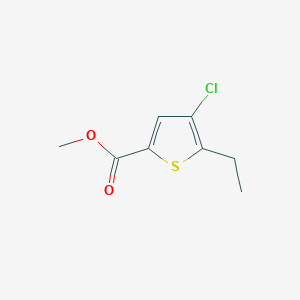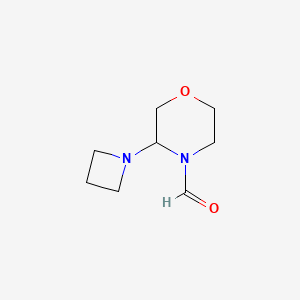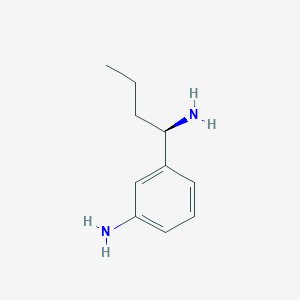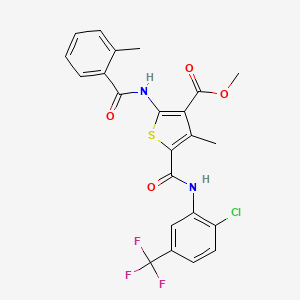![molecular formula C16H14F3N B12071600 1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)
1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine is a compound that features a trifluoromethyl group attached to a biphenyl structure, which is further connected to a cyclopropanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropanamine moiety, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in aprotic solvents like DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropanamine moiety may interact with amine receptors or enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Trifluoromethyl)cyclopropanamine hydrochloride
- 2-Bromo-4’-(trifluoromethyl)-1,1’-biphenyl
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
1-(5-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)cyclopropanamine is unique due to the combination of the trifluoromethyl group and the cyclopropanamine moiety. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H14F3N |
|---|---|
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
1-[3-phenyl-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C16H14F3N/c17-16(18,19)14-9-12(11-4-2-1-3-5-11)8-13(10-14)15(20)6-7-15/h1-5,8-10H,6-7,20H2 |
Clave InChI |
VSHYRRCJEYZLKH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC(=CC(=C2)C3=CC=CC=C3)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{4-[(3R)-oxolan-3-yloxy]phenyl}methanol](/img/structure/B12071561.png)

![4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine](/img/structure/B12071568.png)





![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)
